Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate

Description

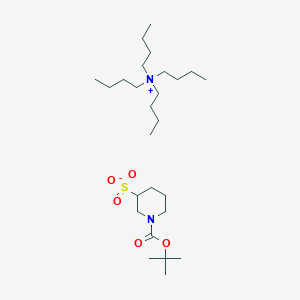

Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate is a sulfonic acid salt featuring a piperidine backbone functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a sulfonate group at the 3-position. The tetrabutylammonium counterion enhances solubility in organic solvents, making this compound valuable in synthetic chemistry, particularly for phase-transfer catalysis or as an intermediate in peptide and heterocyclic synthesis. Its structural complexity and ionic nature distinguish it from simpler Boc-protected amines or sulfonates.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C10H19NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-10(2,3)16-9(12)11-6-4-5-8(7-11)17(13,14)15/h5-16H2,1-4H3;8H,4-7H2,1-3H3,(H,13,14,15)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTFQYFZIBPLCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate typically involves the reaction of tetrabutylammonium hydroxide with 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the tert-butoxycarbonyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of sulfonate esters, while reduction with sodium borohydride can yield the corresponding alcohols .

Scientific Research Applications

Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate involves the interaction of the tetrabutylammonium cation with various molecular targets. The tert-butoxycarbonyl group provides protection to the piperidine moiety, allowing for selective reactions to occur. The sulfonate group can participate in various chemical reactions, such as nucleophilic substitution and oxidation .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure combines a Boc-protected piperidine with a sulfonate group. Below is a comparison with structurally related analogs:

Functional Group Analysis

- Boc Protection : The Boc group in the target compound and analogs like N-{[1-(Boc)indol-3-yl]methyl}-N'-phenylthiourea serves to protect amines during synthesis. However, the Boc group’s placement on a piperidine vs. indole alters steric and electronic properties, affecting reactivity.

- Sulfonate vs. Thiourea/Carboxylic Acid : The sulfonate group enhances hydrophilicity and ionic character, contrasting with the neutral thiourea (e.g., K10, K124 ) or carboxylic acid (e.g., 2-[1-(Boc)-4-piperidyl]acetic acid ). This makes the target compound more suitable for ionic interactions or polar solvents.

- Counterion Impact : The tetrabutylammonium ion differentiates it from neutral analogs, enabling unique solubility profiles and phase-transfer capabilities.

Regulatory and Commercial Considerations

The inclusion of Boc-protected piperidine derivatives in customs tariff lists (e.g., 2-[1-(Boc)-4-piperidyl]acetic acid ) highlights their commercial importance. The target compound’s ionic nature may classify it under specific tariff codes for sulfonic acid salts or ammonium derivatives, affecting trade logistics.

Biological Activity

Tetrabutylammonium 1-(tert-butoxycarbonyl)piperidine-3-sulfonate (TBAP) is a compound of increasing interest in various fields of biological research due to its unique structural and functional properties. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2228957-66-0

- Molecular Formula : C26H54N2O5S

- Molecular Weight : 506.78 g/mol

- Purity : ≥98% .

TBAP functions primarily as a surfactant and stabilizing agent in biochemical assays. Its piperidine moiety is known to interact with various biological targets, and the sulfonate group enhances its solubility in aqueous environments, facilitating its use in biological assays.

1. Antimicrobial Activity

Recent studies have indicated that TBAP exhibits antimicrobial properties, particularly against certain bacterial strains. For example, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications as an antimicrobial agent in pharmaceutical formulations .

2. Cytotoxicity Studies

TBAP has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that TBAP induces apoptosis in human colon cancer cells (HCT116) through the activation of caspase pathways. The compound's ability to disrupt mitochondrial membrane potential was also observed, indicating a mechanism involving mitochondrial dysfunction .

Case Study 1: Anticancer Activity

A study conducted by Villadsen et al. explored the effects of TBAP on different cancer cell lines, including HCT116 and HepG2 (hepatocellular carcinoma). The results showed that TBAP treatment resulted in a significant decrease in cell viability at concentrations above 50 µM, with IC50 values ranging from 30 to 50 µM depending on the cell line tested. The study concluded that TBAP could serve as a lead compound for further development in anticancer therapies .

Case Study 2: Synergistic Effects with Other Compounds

In another investigation, TBAP was tested in combination with traditional chemotherapeutics like doxorubicin. The combination therapy exhibited enhanced cytotoxic effects compared to either agent alone, suggesting that TBAP may enhance the efficacy of existing cancer treatments through synergistic mechanisms .

Table 1: Summary of Biological Activities of TBAP

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | N/A | Inhibition of cell wall synthesis |

| Antimicrobial | S. aureus | N/A | Disruption of membrane integrity |

| Cytotoxicity | HCT116 | 30-50 | Induction of apoptosis via caspase activation |

| Cytotoxicity | HepG2 | 40-60 | Mitochondrial dysfunction |

Research Findings

Research indicates that TBAP's unique structure allows it to interact effectively with biological membranes, making it a promising candidate for drug development. Its dual role as both a stabilizing agent and an active biological compound opens avenues for its application in drug formulation and delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.